Estrone 3-sulfate sodium salt
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Overview
Description
These estrogens are derived from the urine of pregnant mares and contain a combination of sodium salts of estrogen conjugates, such as estrone sulfate and equilin sulfate . Conjugated estrogens are used to treat symptoms associated with menopause, such as hot flashes, vaginal dryness, and osteoporosis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Conjugated estrogens can be obtained from natural sources or synthesized chemically. The natural preparation involves extracting estrogens from the urine of pregnant mares, followed by purification and conjugation to sodium sulfate . The synthetic route involves the chemical synthesis of individual estrogen components, which are then conjugated to sodium sulfate to form the final product .
Industrial Production Methods: The industrial production of conjugated estrogens involves the collection of urine from pregnant mares, followed by extraction and purification of the estrogen components. These components are then conjugated to sodium sulfate to increase their water solubility . Advanced analytical techniques, such as liquid chromatography and mass spectrometry, are used to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Conjugated estrogens undergo various chemical reactions, including hydrolysis, oxidation, and reduction . Hydrolysis reactions involve the cleavage of sulfate conjugates to release free estrogens . Oxidation reactions can convert estrogens to their corresponding ketones, while reduction reactions can convert ketones back to alcohols .
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are commonly used to hydrolyze sulfate conjugates.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions include free estrogens (e.g., estrone, equilin), ketones, and alcohols .
Scientific Research Applications
Conjugated estrogens have a wide range of scientific research applications:
Mechanism of Action
Conjugated estrogens exert their effects by binding to estrogen receptors alpha and beta, which are distributed in various tissues throughout the body . Upon binding, these receptors undergo conformational changes that allow them to interact with specific DNA sequences, leading to the regulation of gene expression . This results in the modulation of various physiological processes, including the maintenance of bone density, regulation of lipid metabolism, and control of reproductive functions .
Comparison with Similar Compounds
Estradiol: A potent natural estrogen with a similar mechanism of action but different pharmacokinetic properties.
Estrone: A weaker estrogen compared to estradiol, commonly found in conjugated estrogens.
Equilin: Another component of conjugated estrogens, with similar estrogenic activity.
Uniqueness: Conjugated estrogens are unique due to their complex mixture of multiple estrogenic compounds, which provides a broader range of estrogenic activity compared to single-component estrogens like estradiol . This complexity allows for more comprehensive hormone replacement therapy, addressing a wider range of menopausal symptoms .
Properties
CAS No. |
12126-59-9; 438-67-5 |
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Molecular Formula |
C18H21NaO5S |
Molecular Weight |
372.41 |
IUPAC Name |
sodium;[(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t14?,15?,16?,18-;/m0./s1 |
InChI Key |
VUCAHVBMSFIGAI-TWCWWGPMSA-M |
SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] |
solubility |
not available |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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